3-(4-Chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

Lipophilicity Drug-likeness Medicinal chemistry

3-(4-Chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one (CAS 1316219-88-1, MFCD18381641) is a spirocyclic oxazolidinone featuring a 1-oxa-3,7-diazaspiro[4.4]nonane core with a 4-chlorophenyl substituent at the N3 position. The compound (C₁₂H₁₃ClN₂O₂, MW 252.70) is supplied at ≥97–98% purity by multiple reputable vendors and is stored at 2–8°C with protection from light.

Molecular Formula C12H13ClN2O2
Molecular Weight 252.69 g/mol
CAS No. 1316219-88-1
Cat. No. B1399330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
CAS1316219-88-1
Molecular FormulaC12H13ClN2O2
Molecular Weight252.69 g/mol
Structural Identifiers
SMILESC1CNCC12CN(C(=O)O2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C12H13ClN2O2/c13-9-1-3-10(4-2-9)15-8-12(17-11(15)16)5-6-14-7-12/h1-4,14H,5-8H2
InChIKeyOLUPLTNOOIZEHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one (CAS 1316219-88-1): Procurement-Grade Spirocyclic Oxazolidinone Building Block


3-(4-Chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one (CAS 1316219-88-1, MFCD18381641) is a spirocyclic oxazolidinone featuring a 1-oxa-3,7-diazaspiro[4.4]nonane core with a 4-chlorophenyl substituent at the N3 position . The compound (C₁₂H₁₃ClN₂O₂, MW 252.70) is supplied at ≥97–98% purity by multiple reputable vendors and is stored at 2–8°C with protection from light . Its spirocyclic architecture confers conformational constraint distinct from monocyclic or fused-ring alternatives, making it a scaffold of interest for medicinal chemistry programs targeting sigma receptors, as evidenced by class-level patent disclosures covering oxa-diazaspiro compounds for pain and CNS indications [1].

Why 3-(4-Chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one Cannot Be Replaced by Generic Spirocyclic Analogs


Within the 1-oxa-3,7-diazaspiro[4.4]nonane class, the N3 substituent is the primary determinant of physicochemical profile and target engagement potential. Simply substituting the 4-chlorophenyl group with a methyl (as in JNJ-7925476), an unsubstituted parent scaffold, or a different halogen isomer produces quantifiable shifts in lipophilicity, basicity, and conformational preference that directly impact binding pocket complementarity . The 4-chlorophenyl group confers a measured LogP of 2.30 and a predicted pKa of 8.67, values that differ meaningfully from the 3-methyl analog (LogP predicted lower owing to smaller hydrophobic surface area; pKa 8.71) . In addition, class-level patent data explicitly demonstrate that sigma receptor affinity—the dominant biological handle for this scaffold—is exquisitely sensitive to the nature and position of the N-aryl substituent, with 4-chlorophenyl derivatives occupying a distinct SAR region from 4-fluorophenyl, 4-methoxyphenyl, or unsubstituted phenyl congeners [1]. Consequently, generic interchange without re-optimization of the substituent fails to preserve the physicochemical and pharmacological profile for which this specific compound is procured.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one Versus Closest Analogs


LogP Differentiation: 4-Chlorophenyl vs. 3-Methyl Substituent on the 1-Oxa-3,7-diazaspiro[4.4]nonan-2-one Scaffold

The 4-chlorophenyl substituent on the target compound yields a measured LogP of 2.30 , approximately 0.7–1.0 log unit higher than the 3-methyl analog (3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one; LogP estimated at ~1.3–1.6 based on fragment-based calculation for the smaller methyl group) . This difference in lipophilicity directly influences membrane permeability, CYP450 susceptibility, and plasma protein binding predictions.

Lipophilicity Drug-likeness Medicinal chemistry

pKa and Ionization State: 4-Chlorophenyl vs. Unsubstituted Parent 1-Oxa-3,7-diazaspiro[4.4]nonan-2-one

The target compound bears a predicted pKa of 8.67±0.20 at the pyrrolidine nitrogen (N7 position) . The unsubstituted parent scaffold (1-oxa-3,7-diazaspiro[4.4]nonan-2-one, CAS 1657033-44-7 as hydrochloride) is supplied as a hydrochloride salt, indicating a similar or slightly higher basic pKa for the free base . The 4-chlorophenyl substituent exerts a modest electron-withdrawing effect through the N3 linker, marginally lowering the N7 pKa relative to alkyl-substituted analogs and thereby altering the fraction ionized at physiological pH (7.4).

Ionization state Solubility Formulation

Sigma Receptor Binding Potential: Class-Level SAR Inference for 4-Chlorophenyl Oxa-Diazaspiro Compounds

The oxa-diazaspiro[4.4]nonane scaffold is explicitly claimed in patent US 10,689,398 as having pharmacological activity toward sigma (σ) receptors, particularly sigma-1 (σ1), with therapeutic utility in pain [1]. While the exact compound 3-(4-chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one has not been individually profiled in a published head-to-head sigma receptor binding assay, the closely related 2,7-diazaspiro[4.4]nonane series has yielded potent sigma receptor ligands such as AD258 (Ki S1R = 3.5 nM, Ki S2R = 2.6 nM) [2]. The patent SAR data indicate that N-aryl substitution with electron-withdrawing groups (including 4-chlorophenyl) is a preferred embodiment for sigma-1 affinity, distinguishing this compound from N-alkyl (e.g., 3-methyl) or N-unsubstituted analogs, which fall outside the preferred claims scope [1].

Sigma-1 receptor Pain CNS pharmacology

Thermal Stability and Storage Requirements: 4-Chlorophenyl vs. 3-Methyl and Unsubstituted Analogs

The target compound requires storage at 2–8°C with protection from light, consistent with the presence of the 4-chlorophenyl-oxazolidinone moiety, which may undergo photodegradation or thermal ring-opening above ambient temperature . Its predicted boiling point of 396.9±42.0°C at 760 mmHg and flash point of 193.8±27.9°C indicate thermal stability sufficient for standard organic synthesis workflows but mandate refrigerated long-term storage. The 3-methyl analog (3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride) exhibits a lower boiling point of 363.1±35.0°C and density of 1.24±0.1 g/cm³ , reflecting the smaller substituent and hydrochloride salt form.

Stability Storage Handling

Purity and Batch Consistency: Vendor-Supplied 4-Chlorophenyl Analog vs. Custom-Synthesized Alternatives

The target compound is available off-the-shelf from multiple vendors at ≥98% purity (HPLC) in quantities ranging from 10 mg to 100 g . Custom synthesis of an alternative analog (e.g., 3-(4-fluorophenyl)- or 3-(4-bromophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one) typically incurs 4–8 week lead times, 3–10× higher cost per gram, and requires independent analytical characterization (NMR, HRMS, HPLC) before use [1]. The 4-chlorophenyl compound benefits from established supply chains and documented QC parameters, reducing procurement risk in time-sensitive medicinal chemistry campaigns.

Purity Quality control Procurement

Recommended Procurement and Application Scenarios for 3-(4-Chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one


Sigma-1 Receptor Ligand Design and SAR Exploration

Based on class-level patent data establishing the oxa-diazaspiro[4.4]nonane scaffold as a privileged chemotype for sigma-1 receptor engagement [1], this compound serves as a direct-entry analog for sigma receptor SAR studies. Its 4-chlorophenyl substituent places it within the preferred N-aryl substitution space claimed in US 10,689,398, whereas 3-methyl or unsubstituted analogs lack this patent-backed rationale. The measured LogP of 2.30 and pKa of 8.67 provide a defined physicochemical starting point for optimizing CNS penetration and receptor occupancy . Procurement of this specific analog, rather than a generic spirocyclic building block, ensures alignment with the established SAR landscape for sigma-1-mediated analgesia programs.

Spirocyclic Fragment Library Expansion for FBDD (Fragment-Based Drug Discovery)

The compound's spirocyclic oxazolidinone core, combined with the 4-chlorophenyl substituent, offers a three-dimensional, conformationally constrained fragment (MW 252.70, ≤300 Da; LogP 2.30, ≤3.0) compliant with the 'Rule of Three' guidelines for fragment libraries [1]. Its off-the-shelf availability at ≥98% purity from multiple vendors enables rapid library assembly without custom synthesis delays. The 4-chlorophenyl group provides a synthetic handle (via Suzuki, Buchwald-Hartwig, or nucleophilic aromatic substitution at the chlorine position) for subsequent fragment elaboration, a capability absent in the unsubstituted parent scaffold. The quantified physicochemical differentiation from the 3-methyl analog (ΔLogP ≈ +0.7 to +1.0; ΔBoiling point ≈ +33.8°C; ΔDensity ≈ +0.16 g/cm³) ensures that the 4-chlorophenyl fragment occupies a distinct region of chemical property space, enhancing library diversity.

CYP450 Inhibition Liability Assessment Using the 4-Chlorophenyl Spirocyclic Probe

The 4-chlorophenyl substituent is a known structural alert for CYP450 (particularly CYP3A4) binding due to its lipophilicity and potential for Type I or Type II heme iron coordination [1]. While direct CYP inhibition data for this exact compound are not publicly available, the LogP of 2.30 and the presence of both a basic pyrrolidine nitrogen (pKa 8.67) and a carbonyl oxygen make this compound a suitable probe for assessing CYP inhibition liability within oxa-diazaspiro chemical series . The compound can be benchmarked against the 3-methyl analog (lower LogP, different CYP interaction profile) to isolate the contribution of the 4-chlorophenyl group to any observed CYP inhibition. This head-to-head comparison is enabled by the distinct physicochemical signatures documented in Section 3.

Late-Stage Functionalization via the 4-Chlorophenyl Handle for PROTAC or ADC Linker Chemistry

The 4-chlorophenyl group offers a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination) or nucleophilic aromatic substitution, enabling late-stage diversification of the spirocyclic core without altering the oxazolidinone or pyrrolidine ring systems [1]. This capability is not shared by the 3-methyl analog (which lacks a halogen handle) or the unsubstituted parent (which requires less selective C–H activation chemistry). The compound's catalog availability at gram scale supports PROTAC ternary complex assembly or antibody-drug conjugate (ADC) payload synthesis, where the chlorine atom can serve as a linker attachment point or be replaced with a more elaborate functional group. The documented storage conditions (2–8°C, protect from light) ensure that the compound can be stockpiled for multi-step synthetic campaigns without degradation.

Quote Request

Request a Quote for 3-(4-Chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.